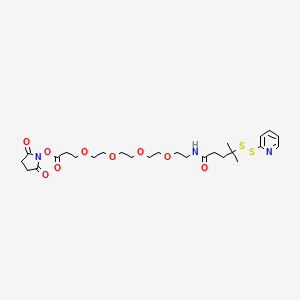
Py-ds-dmBut-amido-PEG4-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Py-ds-dmBut-amido-PEG4-NHS ester: is a cleavable four-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells while minimizing damage to healthy tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Py-ds-dmBut-amido-PEG4-NHS ester involves several steps, typically starting with the preparation of the PEG linker. The PEG linker is then functionalized with an amido group and subsequently linked to the NHS ester. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Py-ds-dmBut-amido-PEG4-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with amine groups on antibodies or other molecules to form stable amide bonds .
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction rate. The reactions are typically carried out under mild conditions to preserve the integrity of the antibodies and other sensitive molecules .
Major Products
The major products formed from these reactions are antibody-drug conjugates, where the cytotoxic drug is covalently attached to the antibody via the this compound linker .
Aplicaciones Científicas De Investigación
Py-ds-dmBut-amido-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of protein interactions and cellular processes by enabling the targeted delivery of probes and drugs.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents.
Industry: Employed in the production of diagnostic tools and therapeutic agents, contributing to advancements in personalized medicine
Mecanismo De Acción
The mechanism of action of Py-ds-dmBut-amido-PEG4-NHS ester involves the formation of stable amide bonds between the NHS ester group and amine groups on antibodies or other molecules. This covalent attachment allows for the precise delivery of cytotoxic drugs to target cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- Mal-dmBut-amido-PEG4-NHS ester
- Sulfo-SMCC
- BMPS
Uniqueness
Py-ds-dmBut-amido-PEG4-NHS ester stands out due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This feature enhances the specificity and efficacy of antibody-drug conjugates, making it a valuable tool in targeted drug delivery .
Propiedades
Fórmula molecular |
C26H39N3O9S2 |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H39N3O9S2/c1-26(2,40-39-22-5-3-4-11-28-22)10-8-21(30)27-12-14-35-16-18-37-20-19-36-17-15-34-13-9-25(33)38-29-23(31)6-7-24(29)32/h3-5,11H,6-10,12-20H2,1-2H3,(H,27,30) |
Clave InChI |
GNNNHTGJYTUHNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


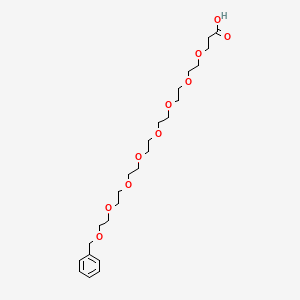
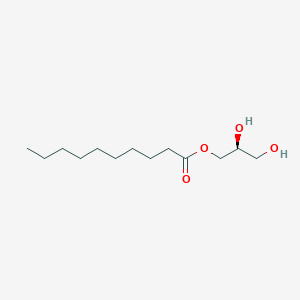

![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
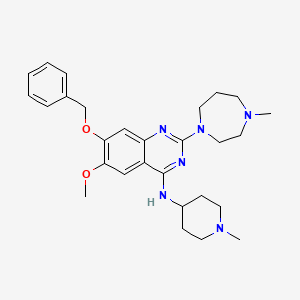
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

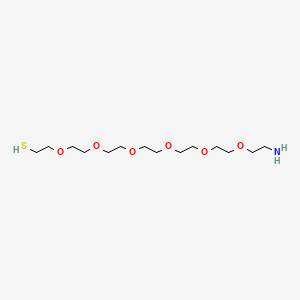
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
